Product packaging for Silane-d3, methyl-(Cat. No.:CAS No. 1066-43-9)

Silane-d3, methyl-

Cat. No.: B3045419
CAS No.: 1066-43-9
M. Wt: 49.162 g/mol
InChI Key: UIUXUFNYAYAMOE-BMSJAHLVSA-N
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Description

Significance of Deuterated Organosilicon Compounds in Contemporary Chemistry

Deuterated organosilicon compounds, a class to which Methylsilane-d3 belongs, have become indispensable in modern chemistry. The replacement of hydrogen with deuterium (B1214612) creates a heavier C-D or Si-D bond compared to the C-H or Si-H bond. This mass difference leads to a lower vibrational frequency for the bond, a phenomenon that is central to the kinetic isotope effect (KIE). By studying the KIE, chemists can determine the rate-limiting steps of chemical reactions and gain deep insights into reaction mechanisms. ucsb.edu

The applications of deuterated compounds are widespread:

Mechanistic Probes: They are used to trace the pathways of chemical reactions and understand the intricate details of molecular transformations.

Spectroscopic Studies: In techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the presence of deuterium instead of hydrogen leads to distinct spectral shifts, allowing for clearer interpretation of complex molecular structures and dynamics. researchgate.net

Metabolic Pathway Tracing: In medicinal chemistry and biochemistry, deuterium labeling helps in studying the metabolism of drugs and other bioactive molecules within biological systems. princeton.edu

Advanced Materials: The use of deuterated precursors can influence the properties of resulting materials, such as polymers and ceramics, by altering bond strengths and thermal stability.

Organosilicon compounds, in particular, are foundational in materials science, used in products ranging from sealants and adhesives to advanced electronics. wikipedia.orgsigmaaldrich.com The introduction of deuterium into these compounds provides researchers with a powerful tool to refine and control the synthesis and properties of silicon-based materials.

Overview of Research Trajectories for Methylsilane-d3

Research involving Methylsilane-d3 primarily leverages its isotopic label to probe the fundamental processes of organosilane chemistry. The non-deuterated parent compound, methylsilane (CH3SiH3), is a key molecule in several industrial and academic research areas, and CH3SiD3 provides a unique lens through which to study these processes.

Key Research Areas:

Precursor to Silicon Carbide (SiC): Methylsilane is a known precursor for the chemical vapor deposition (CVD) of silicon carbide, a high-performance ceramic used in electronics and abrasive applications. wikipedia.orggelest.com Research using Methylsilane-d3 can help elucidate the decomposition mechanism of the precursor on surfaces and in the gas phase, leading to more controlled and efficient SiC film growth. The difference in the Si-D versus Si-H bond dissociation energy is a critical parameter in these high-temperature processes.

Pyrolysis Studies: The thermal decomposition (pyrolysis) of methylsilane is a fundamental process in organosilicon chemistry. Studies have investigated the formation of reactive intermediates like silaethylene (H2C=SiH2) and various radicals during this process. researchgate.net Employing Methylsilane-d3 allows researchers to track the fate of the deuterium atoms, providing unambiguous evidence for specific bond-breaking and rearrangement pathways.

Vibrational Spectroscopy: The vibrational spectra (IR and Raman) of molecules provide a fingerprint of their structure and bonding. The substitution of hydrogen with heavier deuterium atoms in the silyl (B83357) (SiH3) group of methylsilane to form the SiD3 group causes significant shifts in the vibrational frequencies associated with the Si-H bonds. researchgate.netresearchgate.net By comparing the spectra of CH3SiH3 and CH3SiD3, researchers can make more definitive assignments of vibrational modes, leading to a more complete understanding of the molecule's force fields and intramolecular dynamics.

Below are data tables comparing the known properties of Methylsilane with the expected properties of Methylsilane-d3.

Table 1: Physical Properties of Methylsilane (CH3SiH3)

PropertyValueReference
Molecular FormulaCH6Si nih.govnist.gov
Molecular Weight46.14 g/mol nih.govnist.gov
Boiling Point-57 °C wikipedia.orgstenutz.eu
Melting Point-157 °C wikipedia.orgstenutz.eu
CAS Number992-94-9 nist.govstenutz.eu

Table 2: Predicted and Calculated Properties of Silane-d3, methyl- (CH3SiD3)

PropertyValueNote
Molecular FormulaCH3D3SiIsotopologue of Methylsilane
Molecular Weight~49.16 g/molCalculated based on isotopic mass difference (D vs. H)
Boiling PointExpected to be very similar to CH3SiH3Isotopic substitution has a minor effect on boiling point
Melting PointExpected to be very similar to CH3SiH3Isotopic substitution has a minor effect on melting point

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6Si B3045419 Silane-d3, methyl- CAS No. 1066-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6Si/c1-2/h1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXUFNYAYAMOE-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])([2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315968
Record name Silane-d3, methyl-
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Molecular Weight

49.162 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-43-9
Record name Silane-d3, methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trideutero-(methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane-d3, methyl-
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Synthetic Methodologies and Isotopic Incorporation Strategies for Methylsilane D3

Chemical Synthesis Pathways for Methylsilane-d3

The synthesis of methylsilane-d3 primarily relies on the reduction of methylchlorosilanes using deuterated hydride sources.

Reduction Reactions Utilizing Deuterated Reagents

A well-established method for synthesizing methylsilane-d3 involves the reduction of methyltrichlorosilane (B1216827) (CH3SiCl3) or dichloromethylsilane (B8780727) (CH3SiHCl2) using lithium aluminum deuteride (B1239839) (LiAlD4) in an ethereal solvent, such as di-n-butyl ether. This reaction effectively replaces the chlorine atoms on the silicon center with deuterium (B1214612) atoms. For instance, the reaction of CH3SiCl3 with LiAlD4 yields CH3SiD3. The degree of deuteration is typically dictated by the purity of the LiAlD4 used, with high-purity reagents leading to high isotopic enrichment osti.gov.

Another approach for preparing methylsilane involves the reduction of methylchlorosilanes like dichloromethylsilane (MeSiHCl2) using a combination of calcium hydride (CaH2) and lithium aluminum hydride (LiAlH4) in diethylene glycol dimethyl ether chemicalbook.com. While this method is described for methylsilane (CH3SiH3), analogous deuterated reagents would be employed for methylsilane-d3 synthesis.

Other Synthetic Approaches for Deuterium-Labeled Silanes

Beyond direct reduction of chlorosilanes, other strategies for deuterium labeling in silanes exist, although specific examples for methylsilane-d3 might be less common in general literature. These could include:

Isotopic Exchange Reactions: While less direct for silanes compared to organic compounds, isotopic exchange could theoretically be employed under specific catalytic conditions to introduce deuterium. However, this is often challenging for Si-H bonds.

Step-by-Step Construction: Building the molecule from already deuterated precursors, such as using deuterated methyl Grignard reagents (CD3MgX) with silicon halides, could be a route, though the target compound is CH3SiD3, implying deuterium on silicon. If the methyl group were deuterated (CD3SiH3), then CD3MgX would be a relevant precursor.

Catalytic Methods: Recent advancements in catalytic methods for deuteration, such as catalytic transfer hydrodeuteration using readily available deuterium donors, offer promising avenues for site-selective deuterium incorporation into various molecules, including organosilanes marquette.edu.

Deuterium Labeling Techniques for Mechanistic Elucidation

Deuterium labeling is a cornerstone technique for investigating reaction mechanisms. By substituting hydrogen atoms with deuterium, researchers can observe changes in reaction rates, providing insights into which bonds are involved in the rate-determining step.

Kinetic Isotope Effects (KIEs): Methylsilane-d3 is particularly useful for studying kinetic isotope effects (KIEs) snnu.edu.cnresearchgate.netacs.orgnih.gov. When a reaction involves the breaking of a Si-D bond in CH3SiD3, it will typically proceed at a different rate compared to a reaction involving a Si-H bond in CH3SiH3. The ratio of these rate constants (kH/kD) provides direct evidence for the involvement of the Si-H/Si-D bond in the rate-determining step. For example, studies on hydrogen atom abstraction reactions from methylsilane by methyl radicals have shown significant H/D isotope effects, indicating preferential abstraction from the SiH3 group and highlighting the role of quantum mechanical tunneling psu.edu.

Tracing Reaction Pathways: The unique mass of deuterium allows for the facile tracking of specific atoms or groups within a reaction system using techniques like mass spectrometry. This is crucial for identifying intermediates, determining the origin of atoms in products, and mapping out complex reaction pathways marquette.eduscbt.com. For instance, CH3SiD3 has been used as a target gas in tandem mass spectrometry to study ion-molecule reactions, helping to elucidate reaction mechanisms by observing the fragmentation and reaction products osti.gov.

Spectroscopic Studies: Deuterium substitution can also influence spectroscopic properties, such as NMR chemical shifts and coupling constants, aiding in structural determination and mechanistic interpretation scbt.comacs.org.

Data Table: Synthesis of Methylsilane-d3

PrecursorDeuterating ReagentSolventReaction ConditionsProductYieldNotesReference
CH3SiCl3LiAlD4Di-n-butyl etherAmbient temperature, followed by purificationCH3SiD3HighHigh isotopic enrichment achievable with pure LiAlD4. osti.gov
CH3SiHCl2LiAlD4Di-n-butyl etherAmbient temperature, followed by purificationCH3SiD3HighHigh isotopic enrichment achievable with pure LiAlD4. osti.gov
DichloromethylsilaneCaH2 + LiAlH4Diethylene glycol dimethyl etherHeated to 50°C for 7 h, collected in cold trapCH3SiH3~100%Method described for CH3SiH3; deuterated reagents would be required. chemicalbook.com

Reaction Mechanisms and Chemical Kinetics Involving Methylsilane D3

Pyrolytic Decomposition Pathways

The thermal decomposition of methylsilane-d3 in the gas phase has been a subject of significant research, revealing multiple competing reaction pathways.

Studies utilizing single-pulse shock tubes have elucidated the primary steps in the homogeneous decomposition of methylsilane-d3. At a temperature of 1200 K and a total pressure of 4700 torr, three primary elimination reactions are observed. The predominant pathway is the 1,1-elimination of D₂, followed by the 1,2-elimination of D₂ and the elimination of methane (B114726) (CH₃D). The efficiencies of these primary steps have been determined, highlighting the preference for deuterium (B1214612) elimination from the silyl (B83357) group.

In comparison, the decomposition of non-deuterated methylsilane (CH₃SiH₃) under similar conditions shows a significantly higher efficiency for H₂ elimination over methane elimination. psu.edu Minor products observed in the pyrolysis of methylsilane include ethylene, acetylene, and dimethylsilane (B7800572), indicating the occurrence of secondary reactions. psu.edu

Table 1: Primary Decomposition Pathways of Methylsilane-d3 at 1200 K

ReactionElimination TypeEfficiency
CH₃SiD₃ → CH₃SiD + D₂1,1-elimination0.83 psu.edu
CH₃SiD₃ → CH₂=SiD₂ + D₂1,2-elimination0.08 psu.edu
CH₃SiD₃ → SiD₂ + CH₃DMethane elimination0.09 psu.edu

Theoretical studies employing non-empirical methods, such as the second-order Møller-Plesset perturbation theory (MP2), have been used to calculate the thermodynamic parameters for the decomposition of methylsilane. These calculations have determined the changes in energy, enthalpy, Gibbs energy, and entropy for various decomposition reactions. psu.edu The results indicate that reactions proceeding through a 1,2-elimination mechanism are thermodynamically preferred. psu.edu Further computational analysis using full fourth-order (MP4) perturbation theory suggests that the lowest energy decomposition processes are the 1,1-elimination of molecular hydrogen to form methylsilylene and the extrusion of silylene to produce methane. psu.edu

Ion-Molecule Reactions

The interactions between ions and methylsilane-d3 molecules have been investigated using techniques such as tandem and high-pressure mass spectrometry. These studies provide insights into fundamental reaction mechanisms like hydride and hydrogen atom transfer.

Ion-molecule reactions in methylsilane are dominated by the transfer of a hydride ion (H⁻). acs.org Experiments using methylsilane-d3 as the target gas have been crucial in elucidating these mechanisms. For instance, the reaction of the CH₃SiH₂⁺ ion with CH₃SiD₃ proceeds predominantly through a direct H⁻ stripping-type reaction. acs.org The observation that the primary product is CH₃SiD₂⁺, with only a negligible amount of CH₂SiD₃⁺, indicates that the transferred hydride ion originates exclusively from the silicon end of the molecule. This is attributed to the hydridic nature of the Si-H bonds. acs.org

Some ion-molecule reactions involving methylsilane proceed through the formation of a short-lived, randomized intermediate complex. acs.org The existence of such a complex is inferred from stoichiometric considerations in reactions observed at elevated pressures. acs.org While the lifetime of this complex is too short for direct observation in tandem mass spectrometry, its formation is a key feature in explaining certain reaction pathways. acs.org The study of these transient species is essential for a complete understanding of the reaction dynamics.

Radical-Mediated Reactions

The reactions of methylsilane-d3 with radical species, particularly the methyl radical (•CH₃), have been studied, revealing significant isotope effects and the influence of quantum mechanical tunneling.

An important finding from Electron Paramagnetic Resonance (EPR) spectroscopy studies is that the abstraction of a hydrogen/deuterium atom by a methyl radical occurs preferentially from the silyl group (–SiD₃) rather than the methyl group (–CH₃). psu.edu This selectivity is accompanied by a remarkably large kinetic isotope effect.

The decay rate constants for the hydrogen abstraction from CH₃SiH₃ and the deuterium abstraction from CH₃SiD₃ by methyl radicals at 77 K show a significant difference.

Table 2: Kinetic Data for H/D Abstraction from Methylsilane by Methyl Radical at 77 K

ReactionRate Constant (k)Half-life (t₁/₂)
CH₃SiH₃ + •CH₃ → •CH₂SiH₃ + CH₄3.6 x 10⁻² s⁻¹ psu.edu19.3 s psu.edu
CH₃SiD₃ + •CH₃ → •CH₂SiD₃ + CH₄6.9 x 10⁻⁶ s⁻¹ psu.edu28 h psu.edu

The kinetic isotope effect (k(Si-H)/k(Si-D)) is approximately 5.2 x 10³. psu.edu Furthermore, the apparent activation energies for these reactions show a significant difference, with the value for the deuterated species being substantially higher. A non-linear Arrhenius plot for the rate constant of the hydrogen abstraction reaction suggests that quantum mechanical tunneling plays a significant role, especially at low temperatures. psu.edu

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, have been crucial in elucidating the mechanisms of reactions involving methylsilane-d₃. iupac.orgwikipedia.org

The reaction of methyl radicals with methylsilane provides a clear example of a primary kinetic isotope effect. When comparing the rate of hydrogen abstraction from CH₃SiH₃ to deuterium abstraction from CH₃SiD₃, a remarkably large KIE is observed. psu.edu At 77 K, the ratio of the rate constants, k(Si-H)/k(Si-D), was experimentally determined to be approximately 5200. psu.eduresearchgate.net This enormous isotope effect indicates that the Si-H (or Si-D) bond is broken in the rate-determining step of the reaction. psu.edu

The magnitude of this KIE is far greater than what would be predicted based solely on the difference in zero-point energies between the Si-H and Si-D bonds, strongly suggesting the involvement of other quantum mechanical phenomena. psu.eduosti.gov

Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking, can also provide mechanistic insights. wikipedia.org For instance, examining the reaction of deuterated methyl radicals (•CD₃) with CH₃SiH₃ showed no significant isotope effect on the decay rate at 77 K compared to •CH₃ radicals, confirming that the isotopic composition of the attacking radical has a minor influence on the abstraction rate in this system. psu.edu

The exceptionally large primary KIE observed in the hydrogen/deuterium abstraction from methylsilane by methyl radicals is a hallmark of quantum mechanical tunneling. psu.eduresearchgate.netnih.gov Tunneling occurs when a particle passes through a potential energy barrier rather than having sufficient energy to overcome it, a phenomenon only possible in quantum mechanics. nih.gov This effect is most significant for the transfer of light particles like hydrogen atoms and its isotopes, especially at low temperatures. psu.edunih.gov

Experimental evidence for tunneling in the CH₃SiD₃ system comes from the non-linear nature of the Arrhenius plot (a plot of ln(k) vs. 1/T) for the hydrogen abstraction reaction. psu.edu For the reaction in CH₃SiH₃, the rate constant becomes almost independent of temperature below 20 K, which is characteristic of a reaction dominated by tunneling. psu.edu In contrast, the deuterium abstraction from CH₃SiD₃ shows a more conventional temperature dependence, although tunneling is still a factor. psu.edu The significant contribution of tunneling explains why the KIE is so large and why the Sн2 reaction can be observed competitively at low temperatures—the tunneling-assisted hydrogen abstraction is fast, but the deuterium abstraction is slow enough to allow the Sн2 pathway to proceed. researchgate.net

The kinetic isotope effect in the reaction of methyl radicals with methylsilane shows a strong dependence on temperature. psu.edusnnu.edu.cn As temperature decreases, the KIE increases dramatically. This is because tunneling becomes progressively more important relative to the classical over-the-barrier reaction at lower temperatures. mdpi.comcapes.gov.br

The apparent activation energy for hydrogen abstraction from CH₃SiH₃ was found to be 0.85 kJ/mol, while for deuterium abstraction from CH₃SiD₃, it was 8.9 kJ/mol. psu.edu This tenfold difference in apparent activation energy underscores the profound impact of isotopic substitution and quantum tunneling on the reaction kinetics. psu.edu The temperature dependence of KIEs is a critical tool for identifying tunneling in chemical reactions. nih.gov Studies on other systems have shown that KIEs can be temperature-independent in some enzyme-catalyzed reactions, but for many gas-phase and condensed-phase reactions, a strong temperature dependence is a clear indicator of tunneling. nih.govrsc.org

Table 1: Kinetic Data for the Reaction of Methyl Radicals with Methylsilane and Methylsilane-d3 at 77 K

Isomerization between the methylsilyl radical (•CH₂SiH₃) and the silylmethyl radical (CH₃SiH₂•) is another important aspect of methylsilane chemistry. Theoretical calculations indicate that the silylmethyl radical is thermodynamically more stable than the methylsilyl radical. psu.edu However, a significant energy barrier exists for the 1,2-hydrogen shift required for this isomerization. psu.edu

In the context of methylsilane-d₃, deuterium scrambling would involve the migration of deuterium atoms, for example, between the silicon and carbon atoms in a radical intermediate. While direct evidence for deuterium scrambling in methylsilane-d₃ radicals is not prominent in the searched literature, studies on related systems show that such processes can occur. nih.govchemrxiv.org For instance, in the hydrogenation of certain imines using ruthenium catalysts, facile isomerization and deuterium scrambling are observed. acs.org In the reaction of methyl radicals with methylsilane, the high selectivity for abstraction at the silicon center suggests that radicals like •CH₂SiD₃ are not significantly formed, thereby limiting pathways for scrambling that would involve C-H bond cleavage. psu.edu Any potential scrambling would likely occur following the initial formation of the •SiD₂CH₃ radical, but this process would have to compete with subsequent reactions of the radical.

Computational and Theoretical Investigations of Methylsilane D3 Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental approach to understanding the electronic structure, geometry, and energetic properties of molecules like methylsilane-d3. These methods, based on the principles of quantum mechanics, allow for the prediction of molecular properties that are often difficult or impossible to obtain through direct experimentation.

Geometry optimization is a crucial step in computational chemistry, where the atomic coordinates of a molecule are adjusted to find the lowest energy arrangement, representing the most stable structure. For methylsilane-d3, these calculations determine equilibrium bond lengths, bond angles, and dihedral angles. Conformational analysis explores different spatial arrangements of atoms, though for a relatively simple molecule like methylsilane-d3, a single, low-energy conformation is typically dominant. Studies have focused on the precise determination of the Si-C bond length, C-H bond lengths, Si-D bond lengths, and the various bond angles (e.g., H-C-H, D-Si-D, C-Si-D) to establish its fundamental molecular architecture.

The calculation of vibrational frequencies and force fields is essential for characterizing the vibrational spectrum of methylsilane-d3 and understanding its molecular dynamics. Vibrational frequencies correspond to the characteristic modes of vibration within the molecule, which can be related to experimental infrared (IR) and Raman spectroscopy. Force fields, represented by force constants, describe the stiffness of the bonds and the interactions between atoms. These calculations are vital for:

Spectral Assignment: Predicting the frequencies of observed spectral bands.

Thermodynamic Properties: Calculating zero-point energies and vibrational contributions to thermodynamic functions.

Reaction Mechanism Studies: Identifying transition states and understanding vibrational effects on reaction rates.

Studies have computed the force constants for methylsilane-d3, providing insights into the nature of the Si-C and Si-D bonds.

A significant aspect of theoretical investigations involves predicting the energetics of chemical reactions involving methylsilane-d3. This includes calculating:

Reaction Energies (ΔE or ΔH): The energy difference between reactants and products, indicating whether a reaction is exothermic or endothermic.

Activation Energies (Ea): The minimum energy that must be overcome for a reaction to occur, dictating the reaction rate.

Thermodynamic Data: Such as heats of formation, which are important for understanding the stability of the molecule and its intermediates.

These calculations are fundamental for predicting the feasibility and rate of chemical transformations, such as decomposition or reactions with other species. For instance, research has examined the primary decomposition steps of methylsilane-d3, identifying key reaction pathways and their associated energy profiles.

The potential energy surface (PES) is a multi-dimensional representation of the energy of a molecular system as a function of its atomic coordinates. Mapping the PES allows researchers to identify:

Minima: Corresponding to stable molecular structures (reactants, products, intermediates).

Saddle Points: Corresponding to transition states, which represent the highest energy points along the minimum energy reaction pathway.

Reaction Pathways: The minimum energy routes connecting reactants to products, often visualized as curves on the PES.

For methylsilane-d3, PES mapping is used to visualize and analyze reaction mechanisms, such as pyrolysis, by tracing the path from the initial molecule to its decomposition products, identifying critical intermediates and transition states.

Theoretical Kinetic Modeling

Theoretical kinetic modeling employs computational methods to predict the rates of chemical reactions. This often involves combining quantum chemical results with established theories of reaction kinetics.

Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics, providing a framework for calculating reaction rate constants. It assumes that a reaction proceeds through a specific, short-lived arrangement of atoms known as the transition state, located at a saddle point on the PES. Key inputs for TST include the vibrational frequencies, rotational constants, and electronic energies of the reactants and the transition state.

Canonical Variational Transition State Theory (CVT) is an extension of TST that accounts for the temperature dependence of the transition state location. It seeks the "bottleneck" in the reaction coordinate by allowing the dividing surface between reactants and products to move, thereby providing more accurate rate constants, especially for reactions where the transition state is loose or temperature-dependent.

These theories have been applied to predict the rate constants for the gas-phase decomposition of methylsilane-d3, offering insights into the kinetic parameters governing its thermal breakdown. For example, studies have investigated the decomposition of methylsilane-d3 at elevated temperatures, using theoretical models to interpret experimental observations and quantify reaction rates.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone in the theoretical understanding of unimolecular reaction rates. It extends the earlier Rice-Ramsperger-Kassel (RRK) theory by incorporating the principles of transition-state theory, specifically by accounting for the non-uniform distribution of energy within a molecule and the detailed statistical mechanical treatment of the activated complex iupac.orgwikipedia.orgox.ac.ukslideshare.net. RRKM theory allows for the calculation of microcanonical rate constants as a function of the internal energy of the reacting molecule. This is achieved by considering the density of states of the energized molecule and the activated complex, thereby providing a more accurate prediction of reaction rates, especially under conditions where energy transfer is not infinitely fast (i.e., in the fall-off regime) wikipedia.orgox.ac.uk.

The application of RRKM theory to silane (B1218182) chemistry has been instrumental in elucidating the complex decomposition mechanisms of silanes and related compounds. Studies have utilized RRKM theory to predict high-pressure limit Arrhenius parameters for the thermal decomposition of silane (SiH₄) and disilane (B73854) (Si₂H₆), yielding parameters that differ significantly from previously published values osti.gov. Furthermore, RRKM calculations have been employed to analyze unimolecular decomposition pathways and predict rate constants for various silane species, providing insights into reaction kinetics relevant to processes such as chemical vapor deposition (CVD) and plasma chemistry ucr.eduresearchgate.net.

For methylsilane-d3, RRKM theory would be applied to model its unimolecular decomposition pathways. This would involve calculating the density of states for the molecule and its potential transition states, determining energy barriers, and predicting specific rate constants for fragmentation channels, such as the elimination of methane (B114726) (CH₄) or molecular hydrogen (H₂), or deuterium (B1214612) (D₂). The isotopic substitution (deuteration on the silicon atom) can influence vibrational frequencies and zero-point energies, which are critical inputs for RRKM calculations, potentially leading to observable kinetic isotope effects in the predicted reaction rates.

Table 1: Typical RRKM Outputs for Silane Decomposition Studies

Parameter/OutputDescriptionTypical Units
High-Pressure Rate Constant The rate constant when collisions are frequent enough to maintain thermal equilibrium at all energies.s⁻¹
Activation Energy (E₀) The minimum energy required for a reaction to occur, often determined from transition state calculations.kcal/mol or kJ/mol
Pre-exponential Factor (A) The frequency factor in the Arrhenius equation, related to the probability of successful collisions leading to reaction.s⁻¹ or cm³/mol·s
Fall-off Behavior Description of how the rate constant changes with pressure due to non-equilibrium energy distribution.Pressure-dependent curves
Product Branching Ratios The relative probabilities of forming different products from a single reactant.Molar ratios

Benchmarking of Quantum Mechanical Methods for Silane Systems

The accurate prediction of molecular structure, energetics, and reaction pathways in computational chemistry relies heavily on the judicious selection of quantum mechanical (QM) methods and basis sets. Benchmarking studies are essential for evaluating the performance of various QM approaches against experimental data or highly accurate theoretical calculations (e.g., coupled cluster methods) researchgate.netpeerj.comnih.govescholarship.orgnih.govchemrxiv.orgidosr.org. For silane systems, these benchmarks help identify methods that can reliably predict properties such as bond lengths, bond angles, vibrational frequencies, atomization energies, and reaction barriers.

Various QM methods, including Density Functional Theory (DFT) with different functionals (e.g., B3LYP, PBE0, M06-2X) and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), have been evaluated for their accuracy in describing silane chemistry researchgate.netpeerj.comnih.govescholarship.orgchemrxiv.orgcolab.wsresearchgate.net. Basis set choice, such as double-zeta (DZ) or triple-zeta (TZ) with polarization functions (e.g., cc-pVTZ, aug-cc-pVTZ), also significantly impacts the accuracy of the computed results researchgate.netnih.govcolab.wsresearchgate.net. Studies have shown that hybrid DFT functionals and MP2 methods, particularly when coupled with larger basis sets, often provide a good balance between accuracy and computational cost for predicting thermochemical properties and reaction barriers in organosilicon compounds researchgate.netpeerj.comnih.govresearchgate.net.

Research has investigated the pyrolytic decomposition of methylsilane and methylsilane-d3 using theoretical methods, employing nonempirical calculations with second-order Møller–Plesset perturbation theory (MP2) and DFT (B3LYP) to determine thermodynamic parameters of decomposition reactions researchgate.net. These studies highlight the importance of selecting appropriate QM methods to accurately model the energetics of bond activation and molecular fragmentation in methylsilane. Benchmarking efforts provide guidance on which methods are most suitable for reproducing experimental observations or for exploring reaction mechanisms where experimental data may be limited.

Table 2: Benchmarking of QM Methods for Silane-Related Properties (Illustrative)

QM Method / FunctionalBasis SetTypical Accuracy (e.g., Reaction Energies)Key Applications in Silane ChemistryReferences
DFT (B3LYP) cc-pVTZGood (MAE ~2.5-5.1 kcal/mol)Geometry optimization, reaction barrier calculations, thermochemistry. peerj.comresearchgate.netresearchgate.net
DFT (PBE0) aug-cc-pVTZVery Good (MAE ~1.2-1.3 kcal/mol)Thermochemistry, reaction energies, electronic properties. researchgate.netresearchgate.net
MP2 aug-cc-pVTZGood (MAE ~1.2-1.3 kcal/mol)Geometry optimization, vibrational frequencies, reaction energies, thermochemistry. peerj.comresearchgate.netresearchgate.net
CCSD(T) CBS Limit"Gold Standard" (High Accuracy)High-level benchmarking, accurate thermochemistry, reference data for method development. peerj.comescholarship.orgaip.org

Note: MAE (Mean Absolute Error) values are illustrative and depend on the specific property and dataset.

By leveraging RRKM theory for kinetic analysis and employing well-benchmarked QM methods for structural and energetic calculations, researchers can gain a comprehensive understanding of the reactivity and properties of methylsilane-d3 and related organosilicon compounds.

Compound Name List:

Silane-d3, methyl- (CH₃SiD₃)

Astrochemical Significance and Interstellar Detection

Observation and Abundance of Methylsilane in Circumstellar Envelopes

Methylsilane was first discovered in space in the circumstellar envelope of the carbon-rich Asymptotic Giant Branch (AGB) star IRC +10216. aanda.orgresearchgate.netnih.govnih.gov This detection was made using the IRAM 30m radio telescope, which identified ten rotational transitions of the molecule at frequencies ranging from 80 to 350 GHz. aanda.orgnih.gov The presence of a deuterated species, "Silane-d3, methyl-," while significant for understanding isotopic fractionation and formation pathways, has not been specifically reported in observational studies of this kind, which have focused on the primary isotopologue. ontosight.aipsu.edu

Analysis of the observed spectral line profiles indicates that methylsilane is primarily located in the inner regions of the circumstellar envelope of IRC +10216. aanda.orgaanda.org The models suggest its formation occurs in a warm, dense environment within a radius of 1 to 40 stellar radii (R*). aanda.orgnih.govnih.govcsic.es In this region, the abundance of methylsilane relative to molecular hydrogen (H₂) is estimated to be between (0.5–1) × 10⁻⁸. aanda.orgresearchgate.netnih.govnih.govaanda.org This abundance is notably high, suggesting efficient formation pathways in the inner envelope. nih.gov

The detection of methylsilane, alongside related molecules like silyl (B83357) cyanide (SiH₃CN), underscores the importance of silicon-carbon chemistries in the inner envelopes of AGB stars. aanda.orgnih.gov These environments are rich in precursor molecules such as silane (B1218182) (SiH₄) and methane (B114726) (CH₄), which are thought to be involved in the synthesis of more complex organosilicon species. nih.govpsu.edu

Observational Data for Methylsilane in IRC +10216
Telescope Used IRAM 30 m radio telescope aanda.orgresearchgate.netnih.gov
Frequency Range 80 - 350 GHz aanda.orgresearchgate.netnih.gov
Number of Transitions 10 aanda.orgresearchgate.net
Location Inner circumstellar envelope (1-40 R*) aanda.orgnih.govaanda.org
**Abundance (relative to H₂) **(0.5–1) × 10⁻⁸ aanda.orgnih.govnih.gov

Proposed Formation Mechanisms in Interstellar and Circumstellar Environments

The significant abundance of methylsilane in the inner envelope of IRC +10216 points to formation mechanisms that are efficient in warm, dense conditions, although the precise pathways are still under investigation. nih.gov

Several gas-phase and surface-based formation routes have been proposed:

Thermochemical Equilibrium: Formation under conditions of thermochemical equilibrium in the immediate vicinity of the star is considered unlikely, as models predict a vanishingly small abundance of CH₃SiH₃ in this region. aanda.orgnih.gov

Radical-Radical and Radical-Molecule Reactions: In the outer layers of the envelope, photodissociation of abundant molecules like silane (SiH₄) and methane (CH₄) can produce reactive radicals such as SiH₃, SiH₂, CH₃, and CH₂. nih.gov Reactions between these radicals could potentially form methylsilane. However, key reactions face challenges:

The reaction of the methyl radical (CH₃) with silane (SiH₄) to produce methane and the silyl radical (SiH₃) has a significant energy barrier of approximately 3500 K. aanda.org

The reaction of the silyl radical (SiH₃) with methane (CH₄) to yield methylsilane and a hydrogen atom is endothermic. aanda.org

Three-body association reactions, such as SiH₃ + CH₃, which have been observed in laboratory plasma experiments, are spin-forbidden and would require an intersystem crossing to proceed as radiative associations in the interstellar medium. aanda.org

Reactions on Dust Grain Surfaces: A widely considered mechanism is the formation of methylsilane via catalytic reactions on the surfaces of dust grains. aanda.orgnih.gov The precursor, silane (SiH₄), is thought to form on grain surfaces, as its observed abundance is orders of magnitude higher than predicted by thermochemical equilibrium models. nih.gov It is plausible that silicon-carbon species on grain surfaces undergo hydrogenation to form molecules like methylsilane, which are then released into the gas phase. aanda.org

Other Gas-Phase Reactions: The reaction of the carbon atom in its triplet state (C(³Π)) with silane (SiH₄) can produce SiCH₃ and SiCH₂ without an entrance barrier, offering another potential pathway. aanda.org Conversely, the analogous reaction of a silicon atom with methane is thought to have a large activation barrier. aanda.org

The study of deuterated isotopologues like "Silane-d3, methyl-" could provide crucial insights into these formation mechanisms, as deuterium (B1214612) fractionation is highly sensitive to the physical conditions and reaction pathways involved. ontosight.ai

Proposed Formation Pathways for Methylsilane Description Likelihood/Challenges
Thermochemical Equilibrium Formation in the hot, dense gas immediately surrounding the star.Unlikely; predicted abundance is too low. aanda.orgnih.gov
Gas-Phase Radical Reactions Reactions involving photodissociation products of CH₄ and SiH₄ (e.g., CH₃ + SiH₄).Challenging; some key reactions are endothermic or have high energy barriers. aanda.org
Grain Surface Chemistry Catalytic hydrogenation of silicon-carbon species on dust grain surfaces.Plausible; supported by the proposed formation mechanism for SiH₄. aanda.orgnih.gov
Other Gas-Phase Reactions Reaction of C(³Π) with SiH₄.Possible; proceeds without an entrance barrier. aanda.org

Conclusion and Future Research Directions

Synthesis and Mechanistic Studies of Novel Deuterated Silanes

The rising demand for deuterium-labeled compounds for applications in drug discovery and mechanistic studies has spurred the development of more efficient and selective synthesis methods. eventact.comacs.orgsemanticscholar.orgrsc.org Traditionally, deuterated silanes were often prepared via the reduction of halosilanes using stoichiometric amounts of metal deuteride (B1239839) agents like lithium aluminum deuteride (LiAlD₄). csic.esrsc.org For instance, Silane-d3, methyl- can be synthesized through the reduction of methyltrichlorosilane (B1216827) (CH₃SiCl₃). scholaris.ca However, these methods can be hazardous and produce significant metal-containing waste. acs.org

Recent research has focused on catalytic H/D exchange reactions, which are more atom-efficient and environmentally benign. eventact.comcsic.es A variety of transition metal catalysts have been shown to be effective for the deuteration of silanes using deuterium (B1214612) gas (D₂) or deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.org

Key Catalytic Systems and Mechanistic Insights:

Platinum-based Catalysts: Easily accessible phosphino-platinum(0) complexes have been shown to catalyze the deuteration of various silanes under mild conditions (60 °C, 1 atm D₂). acs.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest the reaction proceeds through platinum(II) deuteride/hydride intermediates that can insert into the Si-H bond of the silane (B1218182) via a Pt(IV) complex. acs.org Evidence also points to a radical pathway mediated by a platinum(I) paramagnetic species. eventact.com

Rhodium-based Catalysts: A rhodium(III) complex has been successfully used for the gram-scale synthesis of deuterated silanes like SiEt₃D and SiPh₂D₂ using D₂ gas. csic.esresearchgate.net

Iron-based Catalysts: Inexpensive and earth-abundant iron pre-catalysts have been developed for the H/D exchange of silanes, overcoming the reliance on precious metals. tu-darmstadt.deresearchgate.net DFT investigations suggest a monomeric iron-deuteride is the active species in the exchange process. researchgate.net

Nickel-based Catalysts: Nickel complexes have also been explored, with kinetic and computational studies providing insights into the reaction mechanism, which can involve metal-ligand cooperativity. acs.org

Future work will likely focus on developing even more robust, cost-effective, and recyclable catalysts, potentially using earth-abundant metals or metal-free systems. rsc.orgrsc.org A deeper understanding of the reaction mechanisms through combined experimental and computational studies will be crucial for designing catalysts with higher selectivity and efficiency for producing a wider array of novel deuterated silanes. tu-darmstadt.deacs.org

Advanced Computational Approaches for Complex Silane Systems

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in silane chemistry. chemrxiv.org Methods like Density Functional Theory (DFT) are routinely used to investigate reaction pathways, characterize transition states, and predict the stability of intermediates in catalytic deuteration. acs.orgresearchgate.netacs.org

For example, computational studies have been critical in:

Confirming the thermodynamic feasibility of proposed catalytic cycles. acs.org

Identifying key intermediates, such as the novel Pt(I) paramagnetic species observed during platinum-catalyzed H/D exchange. eventact.com

Understanding the role of the ligand sphere in the catalyst, which can be tuned to optimize reactivity. rsc.org

Explaining stereocontrol in asymmetric deuteration reactions by analyzing non-covalent interactions between the substrate and catalyst. researchgate.net

Beyond reaction mechanisms, quantum chemical methods are employed to predict the fundamental properties of deuterated molecules. ajchem-a.com These calculations provide accurate predictions of molecular geometries, dipole moments, rotational constants, and vibrational frequencies, which are essential for interpreting spectroscopic data. ajchem-a.com This is particularly important for astro-spectroscopic studies, where theoretical data guides the search for new molecules in space.

Future research will leverage more advanced computational techniques and increased computing power to model ever more complex systems. This includes studying reactions in different solvent environments, modeling the behavior of catalysts on solid supports, and exploring non-equilibrium dynamics. These advanced approaches will not only deepen our fundamental understanding of silane reactivity but also accelerate the rational design of new catalysts and materials. rsc.org

Expanding Applications in Next-Generation Materials and Catalysis

Deuterated silanes, including Silane-d3, methyl-, are valuable reagents and precursors with expanding applications in materials science and catalysis. datainsightsmarket.com They are considered environmentally friendly alternatives to more toxic reducing agents like tin hydrides. eventact.comcsic.es

Materials Science: A significant application lies in the semiconductor industry, where deuterated silane (SiD₄) is used in chemical vapor deposition (CVD) processes to grow thin films. google.com The substitution of hydrogen with deuterium alters the vibrational frequencies of the Si-H(D) bonds. Specifically, the absorption overtone of the Si-D bond is shifted to a longer wavelength (around 2 µm) compared to the Si-H bond (around 1.55 µm). arxiv.org This isotopic effect is exploited in the fabrication of silicon-rich nitride (SRN:D) waveguides for telecommunications, as it eliminates material-related absorption in the critical 1.55 µm wavelength region, thereby improving optical performance. arxiv.org Future work will likely explore the integration of other deuterated organosilanes to fine-tune the optical, electronic, and physical properties of advanced materials.

Catalysis and Synthesis: Deuterated silanes are pivotal reagents for introducing deuterium labels into a wide range of organic molecules through metal-catalyzed hydrosilylation. semanticscholar.org This process allows for the reduction of various functional groups, such as those in ketones, aldehydes, and nitriles, providing access to deuterated alcohols, amines, and alkanes. rsc.orgcsic.es The ability to selectively introduce deuterium is invaluable for mechanistic studies in organic chemistry and for use as internal standards in mass spectrometry. rsc.org Furthermore, isotopically labeled compounds are crucial in pharmaceutical research to study drug metabolism and potentially enhance metabolic stability (the "kinetic isotope effect"). acs.org The development of new catalytic methods that utilize deuterated silanes will continue to be a major driver of innovation in synthetic chemistry.

Further Astro-Spectroscopic Investigations

The study of deuterated molecules in the interstellar medium (ISM) provides a unique window into the physical and chemical conditions of star and planet formation. sfb956.deaanda.org In the cold, dense environments of interstellar clouds, the abundance of deuterated molecules is significantly enhanced—a phenomenon known as deuterium fractionation. ajchem-a.comsfb956.de

The parent molecule, methylsilane (CH₃SiH₃), was recently discovered in the circumstellar envelope of the carbon-rich star IRC+10216. researchgate.net This detection was achieved by observing ten of its rotational transitions using the IRAM 30 m radio telescope. researchgate.net Models suggest the molecule is formed in the inner regions of the star's envelope. chemrxiv.orgresearchgate.net The discovery of the parent isotopologue makes the search for its deuterated variants, like Silane-d3, methyl-, a compelling next step.

The detection of molecules in space relies on high-resolution spectroscopy, primarily in the radio, microwave, and submillimeter regions of the electromagnetic spectrum. fiveable.me Astronomical searches for new molecules like CH₃SiD₃ are critically dependent on accurate laboratory spectroscopic data. aanda.orgarxiv.org Therefore, future research must include:

Laboratory Microwave and Submillimeter Spectroscopy: Detailed measurement and analysis of the rotational spectrum of Silane-d3, methyl- are required to generate a precise line list. arxiv.org This catalogue of transition frequencies and intensities is essential for astronomers to identify the molecule's signature in complex astronomical spectra. fiveable.me

Infrared Spectroscopy: Laboratory studies of the infrared vibrational modes of CH₃SiD₃, particularly in low-temperature matrices, can aid in its potential detection in interstellar ices via infrared telescopes. researchgate.netpsu.edu

Astrochemical Modeling: Refining models of interstellar chemistry to include the formation and destruction pathways of deuterated silanes will help predict the most promising astronomical sources in which to search for them.

The potential detection of Silane-d3, methyl-, and other multi-deuterated species would provide powerful constraints on deuterium fractionation models and deepen our understanding of silicon chemistry in the cosmos. sfb956.deaanda.org

Q & A

Q. How can trace-level impurities in Silane-d3, methyl- be detected and mitigated?

  • Methodological Answer :

Sample preparation : Use cold trapping or SPE (solid-phase extraction) to concentrate impurities.

Ultra-sensitive detection : Couple LC-MS/MS with deuterated internal standards to achieve sub-ppm detection limits .

Data Presentation Guidelines

  • Tables : Include isotopic purity data (e.g., % deuterium incorporation) and kinetic parameters (e.g., KIE values) in structured formats. Avoid duplicating figures and tables in text .
  • Figures : Use annotated spectra (NMR, MS) with peak assignments and error bars for reproducibility assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.